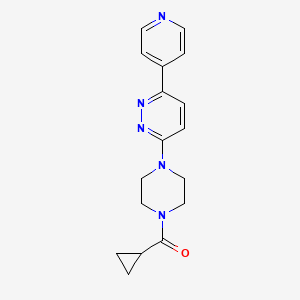
3-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(pyridin-4-yl)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(pyridin-4-yl)pyridazine is a useful research compound. Its molecular formula is C17H19N5O and its molecular weight is 309.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 309.15896025 g/mol and the complexity rating of the compound is 413. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(4-Cyclopropanecarbonylpiperazin-1-yl)-6-(pyridin-4-yl)pyridazine is a chemical compound with potential therapeutic applications, particularly in the field of antimicrobial and anticancer research. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C13H18N4O and a molecular weight of 246.31 g/mol. Its unique structure includes a cyclopropane moiety and piperazine ring, which contribute to its biological activity.
The primary target for this compound is Mycobacterium tuberculosis H37Ra , where it exhibits significant anti-tubercular activity. The mode of action involves:
- Inhibition of Bacterial Growth : The compound interferes with the normal functioning of Mycobacterium tuberculosis, leading to its growth inhibition.
- Biochemical Pathways : It disrupts essential metabolic pathways within the bacterium, which is crucial for its survival and replication.
Biological Activity
Recent studies have demonstrated that this compound exhibits notable biological activities:
- Antimicrobial Activity : The compound has shown effective inhibition against various strains of bacteria, particularly Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM.
- Anticancer Potential : Research indicates that derivatives of pyridazine compounds, including this one, may inhibit tyrosine kinases such as c-Met, which are implicated in cancer progression .
Research Findings
Several studies have evaluated the biological activity of this compound:
Table 1: Summary of Biological Activities
| Study | Activity | Target | IC50 (μM) |
|---|---|---|---|
| Anti-tubercular | Mycobacterium tuberculosis H37Ra | 1.35 - 2.18 | |
| Tyrosine kinase inhibition | c-Met enzyme | Not specified | |
| Anticancer | Human cancer cell lines (MCF-7, K562) | Not specified |
Case Study 1: Anti-Tubercular Activity
In a study focusing on the anti-tubercular properties, the compound was tested against Mycobacterium tuberculosis H37Ra. The results indicated significant inhibitory effects, suggesting its potential as a therapeutic agent for tuberculosis treatment.
Case Study 2: Tyrosine Kinase Inhibition
Another investigation evaluated the compound's ability to inhibit c-Met kinase activity. The results highlighted its potential as an anticancer agent due to its ability to interfere with signaling pathways critical for tumor growth and metastasis .
Pharmacokinetics
The pharmacokinetic properties of this compound suggest favorable absorption and distribution characteristics suitable for drug development. Its molecular weight and structure indicate potential for good bioavailability.
Eigenschaften
IUPAC Name |
cyclopropyl-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c23-17(14-1-2-14)22-11-9-21(10-12-22)16-4-3-15(19-20-16)13-5-7-18-8-6-13/h3-8,14H,1-2,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHJEQHIZBQWNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














